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Compound of Interest

Compound Name: 6-Bromoquinazolin-4-ol

Cat. No.: B1460634

This in-depth technical guide provides a comprehensive overview of the expected
spectroscopic data for 6-Bromoquinazolin-4-ol (CAS No: 32084-59-6), a key intermediate in
pharmaceutical research and drug development. While a complete, publicly available dataset
for this specific molecule is not readily accessible, this document, grounded in established
spectroscopic principles and data from analogous structures, offers a robust predictive
analysis. This guide is intended to assist researchers, scientists, and drug development
professionals in the characterization and quality control of 6-Bromoquinazolin-4-ol.

Introduction to 6-Bromoquinazolin-4-ol and the
Imperative of Spectroscopic Analysis

6-Bromoquinazolin-4-ol, with the molecular formula CsHsBrN20O and a molecular weight of
approximately 225.04 g/mol , is a heterocyclic organic compound belonging to the
guinazolinone family.[1] Its structure is characterized by a quinazoline core with a bromine
substituent at the 6-position and a hydroxyl group at the 4-position, leading to its existence in a
tautomeric equilibrium with the 6-bromoquinazolin-4(3H)-one form. This versatile scaffold is a
valuable building block in the synthesis of a wide array of biologically active molecules.

Given its role as a critical intermediate, unambiguous structural confirmation and purity
assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance
(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for
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this purpose. This guide will delve into the predicted spectroscopic signatures of 6-
Bromogquinazolin-4-ol, providing a detailed interpretation of the expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules in solution. For 6-Bromoquinazolin-4-ol, both *H and *C NMR will provide a wealth
of information regarding its molecular framework.

Predicted *H NMR Spectrum

The expected *H NMR spectrum of 6-Bromoquinazolin-4-ol in a solvent like DMSO-de would
likely exhibit signals corresponding to the aromatic protons and the N-H and O-H protons of the
quinazolinone ring. The chemical shifts are influenced by the electron-withdrawing effects of
the bromine atom and the carbonyl group, as well as the aromatic ring currents.

Table 1: Predicted *H NMR Data for 6-Bromoquinazolin-4-ol

Predicted Chemical o Coupling Constant .
) Multiplicity Assignment

Shift (6, ppm) (J, H2)

~12.5 Singlet (broad) - N-H

~8.2 Singlet - H-2

~8.0 Doublet ~2.0 H-5

~7.8 Doublet of doublets ~8.5, 2.0 H-7

~7.5 Doublet ~8.5 H-8

Interpretation of the Predicted *H NMR Spectrum:

e N-H Proton: The proton on the nitrogen atom is expected to be significantly deshielded and
will likely appear as a broad singlet at a high chemical shift (~12.5 ppm) due to hydrogen
bonding and the acidic nature of the proton.

e H-2 Proton: The proton at the 2-position of the quinazoline ring is adjacent to a nitrogen atom
and is expected to be a singlet with a chemical shift of around 8.2 ppm.
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e Aromatic Protons (H-5, H-7, H-8): The protons on the benzene ring will exhibit characteristic
splitting patterns. H-5, being ortho to the bromine atom, will be a doublet with a small
coupling constant. H-7 will be a doublet of doublets due to coupling with both H-5 and H-8.
H-8 will appear as a doublet due to coupling with H-7.

Predicted **C NMR Spectrum

The 3C NMR spectrum will provide information on the carbon skeleton of the molecule. The
predicted chemical shifts are based on the electronic environment of each carbon atom.

Table 2: Predicted 3C NMR Data for 6-Bromoquinazolin-4-ol

Predicted Chemical Shift (6, ppm) Assignment
~162 C-4

~149 C-8a

~145 C-2

~137 C-7

~129 C-5

~127 C-4a

~122 C-8

~118 C-6

Interpretation of the Predicted 3C NMR Spectrum:

e Carbonyl Carbon (C-4): The carbonyl carbon is the most deshielded and is expected to
appear at a chemical shift of approximately 162 ppm.

o Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the
bromine substituent and the fused heterocyclic ring. The carbon bearing the bromine atom
(C-6) is expected to have a chemical shift of around 118 ppm. The other aromatic carbons
will appear in the range of 122-149 ppm.
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e C-2 Carbon: The carbon at the 2-position is adjacent to two nitrogen atoms and is predicted
to have a chemical shift of around 145 ppm.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of 6-Bromoquinazolin-4-ol is
crucial for reproducible results.

Step-by-Step NMR Sample Preparation and Data Acquisition:
e Sample Preparation:
o Accurately weigh approximately 5-10 mg of 6-Bromoquinazolin-4-ol.
o Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-ds).
o Transfer the solution to a clean, dry 5 mm NMR tube.
e Instrument Setup:
o Use a 400 MHz or higher field NMR spectrometer.
o Tune and match the probe for both *H and *3C frequencies.
o Shim the magnetic field to obtain optimal resolution.
» 'H NMR Acquisition:
o Acquire a one-pulse *H NMR spectrum with a 90° pulse.
o Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

o Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64
scans).

e 13C NMR Acquisition:

o Acquire a proton-decoupled 3C NMR spectrum.
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o Set the spectral width to cover the expected range of chemical shifts (e.g., 0-180 ppm).

o Use a sufficient number of scans for adequate signal-to-noise (this may require several
hundred to a few thousand scans).

Data Acquisition

Sample Preparation ,—> 13C NMR Acquisition Data Processing
Weigh Sample | Dissolve in DMSO-d6 P Transfer to NMR Tube | Instrument Setup > Process & Analyze Spectra

|—> 1H NMR Acquisition

Click to download full resolution via product page

A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a
molecule. The IR spectrum of 6-Bromoquinazolin-4-ol is expected to show characteristic
absorption bands for the N-H, C=0, C=N, and C-Br bonds.

Table 3: Predicted IR Absorption Bands for 6-Bromoquinazolin-4-ol
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Predicted Wavenumber

(cm-?) Intensity Assignment

3400-3200 Medium, Broad N-H stretching

~1680 Strong C=0 stretching (Amide I)
~1610 Medium C=N stretching

~1560 Medium C=C stretching (aromatic)
~1250 Medium C-N stretching

~600 Medium C-Br stretching

Interpretation of the Predicted IR Spectrum:

e N-H Stretching: A broad absorption band in the region of 3400-3200 cm~1! is characteristic of
N-H stretching vibrations, often broadened by hydrogen bonding.

e C=0 Stretching: A strong absorption band around 1680 cm~1 is indicative of the carbonyl
group of the amide (lactam) in the quinazolinone ring.

e C=N and C=C Stretching: Absorptions in the 1610-1560 cm~! region are expected for the
C=N and aromatic C=C stretching vibrations.

o C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region,
around 600 cm™1.

Experimental Protocol for IR Data Acquisition

Step-by-Step Attenuated Total Reflectance (ATR)-FTIR Protocol:
 Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

o Sample Application: Place a small amount of the solid 6-Bromoquinazolin-4-ol sample onto
the ATR crystal.

» Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
Acquire the IR spectrum over the range of 4000-400 cm~1.
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» Data Processing: Perform a background correction on the acquired spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used to confirm its identity.

Table 4: Predicted Mass Spectrometry Data for 6-Bromoquinazolin-4-ol

m/z (predicted) Interpretation

[M]*, Molecular ion peak (isotopic pattern due to
224/226

Br)
196/198 [M-COJ*
169/171 [M-CO-HCN]*
117 [C7HaN]*
90 [CeHaN]*

Interpretation of the Predicted Mass Spectrum:

e Molecular lon Peak: The most critical feature will be the molecular ion peak. Due to the
presence of bromine, which has two major isotopes ("°Br and 8!Br) in approximately a 1:1
ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 224 and
226.

o Fragmentation Pattern: The molecule is expected to fragment in a characteristic manner.
Common fragmentation pathways for quinazolinones include the loss of carbon monoxide
(CO), followed by the loss of hydrogen cyanide (HCN).

Experimental Protocol for Mass Spectrometry Data
Acquisition

Step-by-Step Electron lonization (EI)-MS Protocol:

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1460634?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1460634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples.

« lonization: lonize the sample using a standard electron ionization energy of 70 eV.

e Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion
and major fragment ions.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and
characteristic fragment ions.

Key properties of 6-Bromoquinazolin-4-ol.

Conclusion

This technical guide provides a comprehensive predictive analysis of the NMR, IR, and Mass
Spec data for 6-Bromoquinazolin-4-ol. By understanding the expected spectroscopic
signatures, researchers can more effectively characterize this important pharmaceutical
intermediate, ensuring its identity and purity for downstream applications. The provided
experimental protocols offer a standardized approach to data acquisition, promoting
consistency and reliability in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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